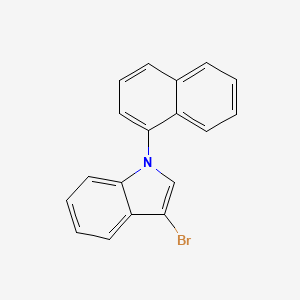

3-Bromo-1-(naphthalen-1-yl)-1H-indole

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-1-naphthalen-1-ylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-16-12-20(18-10-4-3-9-15(16)18)17-11-5-7-13-6-1-2-8-14(13)17/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBFLYFLJLAKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C=C(C4=CC=CC=C43)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 1 Naphthalen 1 Yl 1h Indole

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Correlation with Computational Vibrational Frequencies

The vibrational modes of 3-Bromo-1-(naphthalen-1-yl)-1H-indole can be meticulously analyzed by correlating experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra with theoretical frequencies computed through quantum chemical methods. scielo.org.mxthermofisher.com Density Functional Theory (DFT), particularly using the B3LYP functional with a 6-311++G(d,p) basis set, is a powerful tool for predicting the vibrational spectra of organic molecules. nih.govresearchgate.net

Theoretical calculations provide a set of harmonic vibrational frequencies that often systematically deviate from experimental results due to the neglect of anharmonicity and the use of a finite basis set. researchgate.net To bridge this gap, the computed frequencies are typically scaled using a uniform scaling factor (e.g., 0.961 or 0.967) to improve agreement with experimental data. scielo.org.mxnih.gov

The assignment of specific vibrational modes to the observed spectral bands is facilitated by Potential Energy Distribution (PED) analysis. scielo.org.mx This analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. For this compound, key vibrational modes would include C-H, C-N, and C-C stretching within the indole (B1671886) and naphthalene (B1677914) rings, as well as the characteristic C-Br stretching frequency. The high degree of correlation between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman bands allows for a confident and detailed assignment of the molecule's vibrational fingerprint. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. tanta.edu.eg The absorption of UV or visible light promotes valence electrons from lower-energy ground states to higher-energy excited states. uzh.ch The spectrum of this compound is expected to be dominated by transitions involving its extensive conjugated π-electron system, composed of the indole and naphthalene chromophores. tanta.edu.eg

Determination of Absorption Maxima and Molar Absorptivity

The experimental UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or DMSO, reveals the wavelengths of maximum absorption (λmax). These λmax values correspond to specific electronic transitions within the molecule. For conjugated aromatic systems like this indole derivative, strong absorptions due to π → π* transitions are anticipated. slideshare.net The indole moiety itself typically shows characteristic absorption bands, which will be influenced by the attached bromo and naphthalenyl substituents. acs.orgchemrxiv.org

The intensity of these absorptions is quantified by the molar absorptivity (ε), calculated using the Beer-Lambert Law. High molar absorptivity values are characteristic of highly probable electronic transitions, such as the π → π* transitions in large aromatic systems.

Table 1: Expected Electronic Transitions for Aromatic Chromophores

| Transition Type | Typical Wavelength Range | Description |

|---|---|---|

| π → π* | 200-400 nm | Promotion of an electron from a π bonding orbital to a π* antibonding orbital. Characteristic of conjugated systems. slideshare.net |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction and Interpretation

To complement experimental data, Time-Dependent Density Functional Theory (TD-DFT) is employed to model the electronic absorption spectrum. researchgate.net This computational method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands observed in the UV-Vis spectrum. researchgate.net

TD-DFT calculations allow for the assignment of each absorption band to specific transitions between molecular orbitals (MOs), most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals. chemrxiv.org Analysis of the MOs involved reveals the nature of the transition, such as intramolecular charge transfer (ICT). For this compound, these calculations can elucidate how electron density is redistributed between the indole and naphthalene portions of the molecule upon photoexcitation.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₁₈H₁₂BrN), the theoretical exact mass can be calculated with high precision. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments reveal the characteristic fragmentation pattern of the molecule. For indole derivatives, a common fragmentation pathway involves the cleavage of the bond beta to the indole ring system, leading to the formation of a stable quinolinium-like cation. researchgate.net The presence of the bromine atom would also be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: Key Data from HRMS Analysis

| Parameter | Description | Expected Value/Observation for C₁₈H₁₂BrN |

|---|---|---|

| Molecular Formula | C₁₈H₁₂BrN | Confirmed by precise mass measurement. |

| Theoretical Exact Mass | 321.0153 u | Calculated based on the most abundant isotopes. |

| Isotopic Pattern | M⁺ and [M+2]⁺ peaks | Peaks of approximately 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes. |

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

The most unambiguous method for determining the three-dimensional atomic arrangement of a molecule in the solid state is Single Crystal X-ray Diffraction (SC-XRD). This technique provides precise coordinates for each atom, allowing for the definitive determination of bond lengths, bond angles, and torsion angles. researchgate.net

For a molecule like this compound, SC-XRD analysis would reveal critical structural information. This includes the planarity of the indole ring system and the relative orientation of the naphthalene ring with respect to the indole core. In similar structures, the phenyl and indole rings are often oriented nearly orthogonally to each other. nih.govmdpi.com The analysis would also detail the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The geometric parameters obtained from SC-XRD are the benchmark for structural analysis. researchgate.net These experimental values can be compared with those derived from computational geometry optimizations (e.g., using DFT) to validate the theoretical models. nih.gov

For this compound, the analysis would focus on key parameters:

Bond Lengths: The C-C and C-N bond lengths within the indole ring would confirm its aromatic character. The C-Br bond length and the C-N bond connecting the indole nitrogen to the naphthalene ring are also of significant interest.

Bond Angles: The internal angles of the fused ring systems provide insight into ring strain. The angles around the sp²-hybridized indole nitrogen would confirm its planar geometry. nih.gov

Table 3: Representative Bond Parameters for Indole Derivatives

| Parameter | Type | Typical Experimental Value |

|---|---|---|

| C=C (indole) | Bond Length | ~1.36 Å mdpi.com |

| C-N (indole) | Bond Length | ~1.38 Å |

| C-N-C (indole) | Bond Angle | ~108° |

| C-C-C (benzene ring) | Bond Angle | ~120° |

This detailed structural information is vital for understanding the molecule's steric and electronic properties, which in turn influence its chemical reactivity and physical behavior.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

A detailed analysis of the crystal structure of this compound reveals specific and significant intermolecular interactions that dictate the molecular arrangement in the solid state. The crystalline architecture is primarily governed by a combination of halogen bonding and π-π stacking, which are crucial in understanding the supramolecular assembly of this compound.

The crystallographic data for this compound has not been found in the publicly available search results. Therefore, a detailed quantitative analysis of its crystal packing and intermolecular interactions, including specific distances and angles for halogen bonds and π-π stacking, cannot be provided.

However, based on the analysis of similar bromo-substituted indole derivatives, a qualitative discussion of the expected interactions can be presented. nih.govnih.gov In the solid state, molecules of this compound would likely arrange to maximize favorable intermolecular forces.

Halogen Bonding:

The bromine atom attached to the indole ring is expected to act as a halogen bond donor. This is due to the formation of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-Br covalent bond. acs.orgnih.gov This positive region can interact favorably with a Lewis base or an electron-rich area of a neighboring molecule, such as a nitrogen or oxygen atom, or even a π-system. In the absence of stronger acceptors, a weak halogen bond of the C–Br···π type might be observed. The directionality of this interaction is a key feature, typically with the C–Br···Acceptor angle being close to 180°. diva-portal.org For related bromo-indole compounds, short Br···O contacts have been observed, linking molecules into chains. nih.govresearchgate.net

π-π Stacking:

The planar aromatic systems of the indole and naphthalene rings are predisposed to engage in π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the delocalized π-electrons of adjacent aromatic rings. mdpi.comresearchgate.net In many organic crystal structures, these interactions manifest as either face-to-face or, more commonly, slipped-stack arrangements to minimize electrostatic repulsion. nih.gov For indole derivatives, slipped π–π interactions between the indole systems are a common feature in their crystal packing. nih.gov The presence of the bulky naphthalene substituent could influence the geometry of this stacking.

Computational Chemistry and Theoretical Investigations of 3 Bromo 1 Naphthalen 1 Yl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods are particularly useful for studying complex organic molecules where experimental analysis can be challenging.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. researchgate.net DFT calculations for 3-Bromo-1-(naphthalen-1-yl)-1H-indole would typically begin with geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing a stable three-dimensional structure. The optimization is crucial as all subsequent electronic property calculations are dependent on this geometry.

Once the geometry is optimized, DFT is used to analyze the electronic structure, which includes the distribution of electrons within the molecule and the energies of the molecular orbitals. This analysis helps in understanding the molecule's stability, reactivity, and spectroscopic properties. For instance, the electronic structure analysis can reveal how the attachment of the naphthalene (B1677914) and bromine substituents influences the properties of the indole (B1671886) ring. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A commonly employed combination for organic molecules like this compound is the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.netnih.gov

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which generally provides a good balance between computational cost and accuracy for many organic systems. researchgate.net The 6-311++G(d,p) basis set is a Pople-style basis set that is flexible enough to provide a reliable description of the electronic distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of the electron clouds and improving the accuracy of the calculated geometry and energies. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's reactivity and kinetic stability. numberanalytics.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the distribution of the HOMO and LUMO across the indole, naphthalene, and bromine components would reveal the likely sites for electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 3.87 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors provide a more detailed picture of the molecule's behavior in chemical reactions.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's capacity to accept electrons.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 1.935 |

| Chemical Softness (S) | 0.517 |

| Electrophilicity Index (ω) | 3.94 |

| Chemical Potential (μ) | -3.915 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the molecule's surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. wolfram.com Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. wolfram.com Green areas represent regions of neutral potential. researchgate.net

For this compound, an MEP map would likely show negative potential around the bromine atom and parts of the indole and naphthalene rings due to the presence of lone pairs and π-electrons. Positive potentials would be expected around the hydrogen atoms. This visual representation of charge distribution is invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction. researchgate.net

Visualization of Charge Distribution and Identification of Potential Electro-/Nucleophilic Sites

The charge distribution within a molecule is fundamental to understanding its reactivity. A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this distribution, where different colors are used to represent regions of varying electrostatic potential on the electron density surface. wolfram.com

For this compound, the MEP map would characteristically show regions of negative electrostatic potential (typically colored red or yellow) and positive electrostatic potential (colored blue).

Nucleophilic Sites: The regions with the most negative potential are indicative of nucleophilic character, where the molecule is susceptible to attack by electrophiles. In this compound, the highest electron density is expected to be localized around the electronegative nitrogen and bromine atoms. The π-rich regions of the indole and naphthalene aromatic rings would also exhibit negative potential, albeit less intense than that on the heteroatoms.

Electrophilic Sites: Conversely, regions of positive potential highlight electrophilic sites, which are prone to attack by nucleophiles. These blue-colored areas are typically found around the hydrogen atoms attached to the aromatic rings, indicating their acidic character.

This visualization allows for a qualitative prediction of the molecule's reactive behavior. For instance, interactions with electrophilic species would likely be directed towards the nitrogen or bromine atoms, while nucleophilic attack would target the hydrogen atoms or carbon atoms experiencing electron withdrawal. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

In this compound, NBO analysis would quantify the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions is a key output. Higher E(2) values indicate stronger interactions.

Key interactions expected within the molecule include:

π → π Transitions:* Significant electron delocalization would be observed within the π-systems of the indole and naphthalene rings, contributing substantially to the aromatic stability of the molecule.

Lone Pair Delocalization: The lone pair electrons on the indole nitrogen atom (LP(N)) and the bromine atom (LP(Br)) would participate in hyperconjugative interactions with the antibonding π* orbitals of the adjacent aromatic systems. For example, the LP(N) → π*(C-C) interaction within the indole ring is a classic feature that contributes to its electronic character.

σ → σ Transitions:* Interactions between σ-bonding and σ*-antibonding orbitals also contribute to molecular stability, though typically with lower stabilization energies than π-system interactions.

A representative table of NBO analysis results would quantify these donor-acceptor interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π (C1-C2) | π* (C3-C4) | Value | Intra-ring π-delocalization |

| LP (N) | π* (C-C) | Value | Lone Pair to Aromatic Ring Delocalization |

| LP (Br) | σ* (C-C) | Value | Halogen Lone Pair Delocalization |

| π (Indole) | π* (Naphthyl) | Value | Inter-ring π-conjugation |

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Scatter Plots for Weak Interactions

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, both within and between molecules. researchgate.net This method is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG).

An RDG scatter plot graphs the RDG against the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density multiplied by ρ. The plot reveals characteristic spikes in the low-gradient, low-density region, which correspond to non-covalent interactions.

Strong Attractive Interactions (e.g., Hydrogen Bonds): These appear as spikes with a large negative value of sign(λ₂)ρ.

Weak Interactions (e.g., van der Waals): These are found near sign(λ₂)ρ ≈ 0 and are typically colored green.

Strong Repulsive Interactions (e.g., Steric Clash): These appear as spikes with a large positive value of sign(λ₂)ρ and are colored red.

For this compound, NCI analysis would likely reveal significant van der Waals interactions between the sterically close indole and naphthalene ring systems. The spatial orientation of these two large aromatic moieties could lead to stabilizing π-π stacking interactions. The analysis would visualize these interactions as broad, greenish surfaces between the rings, indicating the presence of weak, attractive forces that contribute to the molecule's preferred conformation. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior in Various Environments

While quantum chemical calculations provide insight into a static, minimized energy state, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the atomic movements of the system, providing a detailed understanding of its conformational flexibility and stability in different environments, such as in a vacuum or in various solvents.

Explore Conformational Space: By simulating the molecule's movement over time, MD can identify the most stable conformations (i.e., the preferred dihedral angle between the indole and naphthalene planes) and the energy barriers to rotation.

Analyze Solvent Effects: Running simulations in different solvents (e.g., water, DMSO, chloroform) would reveal how the environment influences the molecule's conformational preferences and dynamic behavior. The solvent can stabilize certain conformations through intermolecular interactions.

Calculate Root-Mean-Square Deviation (RMSD): This metric is used to assess the stability of the molecule's conformation over the simulation time. A stable RMSD value indicates that the molecule is maintaining a consistent average structure.

The results would provide a dynamic picture of how the molecule might adapt its shape, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Theoretical Descriptors (excluding specific biological activities)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and a particular activity. who.int This is achieved by calculating a set of numerical values, known as theoretical or molecular descriptors, that encode structural, electronic, or physicochemical features of the molecules.

For this compound, a wide range of theoretical descriptors can be calculated using computational chemistry software. These descriptors can be categorized as:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Indices that describe the connectivity of atoms.

Geometric Descriptors: Molecular surface area, volume.

Quantum Chemical Descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, atomic charges.

These descriptors form the basis of a QSAR model. In a typical QSAR study, these values would be calculated for a library of related indole derivatives. A mathematical model (e.g., multiple linear regression) is then developed to correlate the descriptors with a measured activity. The resulting equation allows for the prediction of activity for new, unsynthesized compounds based solely on their calculated descriptors, thereby guiding the design of more potent molecules.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; indicates lipophilicity. |

| Geometric | Polar Surface Area (PSA) | The surface sum over all polar atoms; relates to membrane permeability. |

Molecular Docking Studies Focused on Ligand-Target Interaction Mechanisms and Binding Modes (theoretical framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. frontiersin.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a biological target. frontiersin.org

In a theoretical docking study of this compound, the compound would be treated as a ligand. The study would proceed as follows:

Receptor Preparation: A three-dimensional structure of a target protein would be obtained, often from a repository like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of the indole derivative would be computationally generated and its energy minimized.

Docking Simulation: A docking algorithm would systematically sample a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: Each generated pose would be evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.

The analysis of the top-ranked pose would focus on identifying key intermolecular interactions between the ligand and the protein's amino acid residues. researchgate.net For this specific molecule, the analysis would likely investigate:

Hydrophobic Interactions: Between the large, nonpolar naphthalene and indole rings and hydrophobic residues in the binding pocket.

π-π Stacking: Aromatic stacking interactions between the ligand's rings and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: Potential interactions involving the bromine atom as a halogen bond donor.

Hydrogen Bonding: Although the core structure lacks strong hydrogen bond donors/acceptors, interactions with the indole nitrogen could be possible.

These theoretical studies provide a structural hypothesis for the ligand-target interaction, guiding further experimental validation and the rational design of new derivatives with improved binding characteristics. who.int

Reactivity and Mechanistic Studies of 3 Bromo 1 Naphthalen 1 Yl 1h Indole in Complex Organic Reactions

Reactivity at the Indole (B1671886) C3-Bromine Position

The bromine atom at the C3 position of the indole ring is a versatile functional handle. Its reactivity is central to the elaboration of the indole core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille, Heck) for Further Functionalization

The C3-Br bond in 3-bromoindoles is highly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions allow for the introduction of a wide array of substituents, including alkyl, alkenyl, aryl, and alkynyl groups. The N1-naphthalenyl substituent is expected to influence the electronic properties of the indole ring but should not impede the fundamental reactivity of the C3-Br bond in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the 3-bromoindole with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. youtube.comyoutube.com It is widely used for creating biaryl structures or introducing alkyl and vinyl groups. The reaction is tolerant of many functional groups and generally proceeds with a palladium catalyst and a base. youtube.com For 3-Bromo-1-(naphthalen-1-yl)-1H-indole, a Suzuki-Miyaura coupling would yield 3-substituted-1-(naphthalen-1-yl)-1H-indoles. A study on a related Boc-protected 3-bromoindole demonstrated successful carbonylative Suzuki coupling, indicating the feasibility of such reactions on the 3-bromoindole core. acs.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a powerful method for synthesizing 3-alkynylindoles, which are valuable intermediates for further transformations. The reaction is typically carried out under mild conditions with an amine base. wikipedia.org The application of Sonogashira coupling to various bromoindoles has been reported, suggesting this compound would be a suitable substrate. researchgate.net

Stille Coupling: The Stille reaction couples the aryl halide with an organostannane (organotin) reagent. wikipedia.orglibretexts.org A key advantage is the stability and functional group tolerance of the organostannane reagents. orgsyn.orgorganic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org This method could be employed to introduce various organic fragments to the C3 position of the indole.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, typically yielding a substituted alkene. wikipedia.orgyoutube.com The reaction is catalyzed by palladium complexes in the presence of a base. wikipedia.org This transformation would allow for the introduction of vinyl groups at the C3 position of the indole, creating versatile building blocks for subsequent synthesis. acs.org

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to aryl bromides, which would be analogous for this compound.

| Reaction | Catalyst (Typical) | Ligand (Typical) | Base (Typical) | Solvent (Typical) | Coupling Partner |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | R-B(OH)₂ or R-B(OR)₂ |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃, P(t-Bu)₃ | Et₃N, Piperidine, DIPA | THF, DMF | R-C≡CH |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃, P(furyl)₃ | (Often no base needed) | Toluene, DMF, THF | R-Sn(Alkyl)₃ |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile (B52724) | Alkene |

Nucleophilic Substitution Reactions and Synthetic Transformations

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. The indole ring is an electron-rich system, which further disfavors the addition-elimination mechanism required for SNAr, as this pathway is facilitated by electron-withdrawing groups in ortho and para positions to the leaving group. libretexts.orglibretexts.org

Consequently, the displacement of the bromine atom in this compound by common nucleophiles under standard SNAr conditions is expected to be challenging. However, such transformations can be achieved under specific conditions:

Transition-Metal Catalysis: Copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig aminations can be used to form C-N, C-O, and C-S bonds by coupling the 3-bromoindole with amines, alcohols, or thiols. These reactions proceed through different mechanisms than SNAr and are highly effective for electron-rich aryl halides.

Phase-Transfer Catalysis: Reports on other 3-bromoindoles have shown that nucleophilic substitution can be facilitated using phase-transfer catalysts, which enhance the reactivity of the nucleophile. researchgate.net

Role of Bromine in Directed Metalation Strategies for Ortho-Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The process involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.org

In this compound, several outcomes are possible upon treatment with an organolithium base:

C2-Metalation Directed by the N-Naphthyl Group: The N-aryl group, particularly through coordination of the lithium cation with the pi system or potential heteroatoms in a substituted aryl group, can direct lithiation to the C2 position of the indole ring.

C2 or C4-Metalation Directed by Bromine: Halogens can act as weak DMGs, potentially directing lithiation to an adjacent position. In this case, it could lead to metalation at the C2 or C4 positions.

Lithium-Halogen Exchange: A very common and often rapid reaction for aryl bromides is lithium-halogen exchange, where the organolithium reagent swaps its alkyl group for the bromine atom. This would generate a 3-lithio-1-(naphthalen-1-yl)-1H-indole intermediate. This species could then be trapped with an electrophile to install a new substituent at the C3 position.

Halogen Dance: Under certain conditions, an initial lithium-halogen exchange could be followed by rearrangement ("halogen dance") to a thermodynamically more stable aryllithium species before reacting with an electrophile. nih.gov

The competition between these pathways depends heavily on the specific organolithium reagent used, the solvent, temperature, and reaction time. Given the high propensity of aryl bromides to undergo lithium-halogen exchange, this is a likely pathway, providing a route to C3-functionalized indoles that is complementary to cross-coupling reactions.

Reactivity of the Indole N1-Naphthalene Linkage

Stability and Lability under Various Reaction Conditions

The N-aryl bond in indoles is generally stable under a wide range of reaction conditions, including those that are mildly acidic or basic. Its formation, typically achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination, often requires elevated temperatures and specific catalytic systems. nih.govacs.org This inherent stability is a consequence of the conditions required for its synthesis.

The N1-naphthalene linkage in this compound is therefore expected to be inert during many synthetic operations, including the cross-coupling and substitution reactions at the C3 position. Cleavage of this bond would likely require harsh reductive or oxidative conditions or specific transition-metal-catalyzed processes designed for C-N bond scission, which are not standard synthetic methodologies.

Potential for Further Functionalization of the Naphthalene (B1677914) Ring

The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is governed by the directing effect of the substituents already present on the ring.

Directing Effect of the Indole Substituent: The indole moiety, attached via its nitrogen atom, acts as an activating, ortho-, para-directing group. In the context of the 1-naphthyl system, this would direct incoming electrophiles to the C2', C4', and peri (C8') positions. Steric hindrance from the bulky indole ring may disfavor substitution at the C2' and C8' positions, potentially making the C4' position the most favored site for electrophilic attack.

Competing Reactivity of the Indole Ring: The indole ring itself is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic. researchgate.net Since this position is blocked by a bromine atom, any electrophilic attack on the indole core would likely be directed to other positions, such as C2, C5, or C6, depending on the reaction conditions.

Therefore, when this compound is subjected to electrophilic conditions (e.g., nitration, halogenation, Friedel-Crafts acylation), a competition will exist between substitution on the activated naphthalene ring (primarily at C4') and substitution on the indole ring. The outcome will depend on the specific electrophile, catalyst, and reaction conditions employed. Naphthalene itself is generally more reactive than benzene (B151609) in EAS reactions, which may favor substitution on the naphthalene moiety. pearson.com

C-H Activation and Functionalization Strategies Adjacent to the Indole Nitrogen

The strategic functionalization of C-H bonds adjacent to the indole nitrogen in complex molecules like this compound presents a formidable challenge in synthetic organic chemistry. This region, encompassing the C7 position of the indole ring and the C8 (peri) position of the naphthalene ring, is sterically hindered and electronically distinct, necessitating sophisticated catalytic approaches for selective activation. Research in this area has largely focused on the use of directing groups to achieve regioselectivity in transition-metal-catalyzed reactions. While direct studies on this compound are not extensively documented, a wealth of information from structurally related N-arylindoles and 1-substituted naphthalenes provides a strong basis for understanding potential synthetic strategies.

Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in the C7-functionalization of indoles. The installation of a directing group on the indole nitrogen is a common and effective strategy to orchestrate the regioselectivity of C-H activation. For instance, bulky phosphinoyl or pivaloyl groups have been successfully employed to direct catalysts to the C7 position, facilitating reactions such as arylation, olefination, and alkylation. acs.orgnih.govnih.govacs.orgresearchgate.netresearchgate.net The choice of the directing group is crucial, as its size and coordinating ability influence the formation and stability of the key metallacycle intermediate, thereby dictating the reaction's efficiency and selectivity. researchgate.net

In a similar vein, the functionalization of the peri-C-H bond of the naphthalene moiety is a well-explored area. The use of transient directing groups has emerged as a powerful strategy for the site-selective methylation of 1-naphthaldehydes, overcoming the inherent challenge of differentiating between the peri- and ortho-positions. nih.gov This approach involves the in-situ formation of a directing group that guides the catalyst to the desired C-H bond, followed by its cleavage under the reaction conditions, thus avoiding separate protection and deprotection steps. These strategies highlight the importance of catalyst and ligand design in controlling the regiochemical outcome of C-H functionalization on polyaromatic systems. researchgate.netacs.orgsnnu.edu.cnnih.gov

For a molecule such as this compound, which lacks an inherent directing group, achieving selective C-H activation adjacent to the indole nitrogen would likely require the temporary installation of such a group or the development of a catalyst system that can operate via a non-chelation-assisted pathway. The inherent reactivity of the 3-bromoindole core must also be considered, as it can participate in various transition-metal-catalyzed cross-coupling reactions. mit.edunih.gov

The table below summarizes relevant C-H activation strategies on indole and naphthalene scaffolds that could be adapted for the functionalization of this compound.

| Scaffold | Position | Functionalization | Catalyst | Directing Group | Reference |

| Indole | C7 | Arylation | Rhodium | Phosphinoyl | nih.gov |

| Indole | C7 | Alkenylation | Rhodium | Pivaloyl | nih.govresearchgate.net |

| Naphthalene | peri (C8) | Methylation | Palladium | Transient Ligand | nih.gov |

| Indole | C7 | Borylation | Iridium | Hydrosilyl | researchgate.net |

Elucidation of Reaction Mechanisms for Transformations Involving the this compound Scaffold

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the transformations involving the this compound scaffold. While specific mechanistic studies on this exact compound are limited, the general principles of transition-metal-catalyzed C-H activation on related N-arylindoles and naphthalenes provide a robust framework for proposing plausible reaction pathways.

Rhodium(III)-catalyzed C-H activation is a prominent method for the functionalization of indoles. nih.gov A generally accepted catalytic cycle for the C7-arylation of an N-directing group-substituted indole involves several key steps. The reaction is typically initiated by the coordination of the directing group to the rhodium(III) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, where the C7-H bond is cleaved to form a five-membered rhodacycle intermediate. nih.gov This step is often turnover-limiting and is facilitated by a base. Subsequent oxidative addition of an aryl halide to the rhodacycle, followed by reductive elimination, furnishes the C7-arylated product and regenerates the active rhodium(III) catalyst. nih.gov

Deuterium labeling experiments and kinetic isotope effect (KIE) studies are powerful tools for probing these mechanisms. A significant KIE value would suggest that the C-H bond cleavage is involved in the rate-determining step. For the rhodium-catalyzed C7-arylation of N-phosphinoylindoles, experimental evidence supports a mechanism involving a reversible cyclometalation followed by an oxidative addition of the aryl halide. nih.gov

The proposed mechanistic pathway for a directing group (DG) assisted C7-arylation of an indole scaffold is depicted below:

Scheme 1: Plausible Mechanism for Rh(III)-Catalyzed C7-Arylation of an N-Substituted Indole

This is a generalized representation and specific intermediates may vary depending on the catalyst, directing group, and reactants.

For the naphthalene moiety, mechanistic studies on peri-C-H methylation of 1-naphthaldehyde have revealed the importance of the electronic properties of the substrate and the formation of specific metallacycle intermediates. nih.gov Theoretical calculations and experimental observations suggest that the higher electron density at the peri-position can control the initial site of metalation. The subsequent steps are then dictated by the stability of the resulting metallacycles. nih.gov

Future Research Directions and Emerging Trends in Halogenated Indole and Naphthalene Chemistry

Development of Novel and Sustainable Synthetic Routes to Complex Indole (B1671886) Architectures

The synthesis of highly substituted and complex indole derivatives is a central theme in modern organic chemistry. nih.gov Traditional methods often require harsh reaction conditions or the use of expensive and toxic reagents. Consequently, a major thrust of future research is the development of novel synthetic protocols that are not only efficient but also environmentally benign.

Furthermore, the development of synthetic routes that allow for the versatile construction of benzenoid-substituted indoles remains a significant challenge. scispace.com Future strategies will likely focus on umpolung reactivity, rendering the typically nucleophilic indole ring susceptible to attack by nucleophiles, thereby opening up new pathways to previously inaccessible architectures. scispace.com

Exploration of Advanced Catalytic Systems for Highly Selective Functionalization

Catalysis is at the heart of modern organic synthesis, and the development of advanced catalytic systems is crucial for the selective functionalization of indole and naphthalene (B1677914) rings. The C-H bond, once considered inert, is now a prime target for activation, offering a more atom-economical approach to creating complex molecules. francis-press.com

Palladium-catalyzed reactions have been instrumental in the functionalization of indoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity. beilstein-journals.org Future research will likely focus on developing catalysts that can operate under milder conditions, with lower catalyst loadings, and with a broader substrate scope. For example, catalyst-controlled directing group translocation is an emerging strategy that allows for the selective functionalization at different positions of the indole nucleus by simply changing the catalyst system (e.g., Rh(I)/Ag(I) vs. Ir(III)/Ag(I)). chemrxiv.org

Moreover, the use of inexpensive and abundant first-row transition metals, such as copper, is a key trend. nih.gov Copper-catalyzed reactions have shown promise in the synthesis of indoles and can offer a more sustainable alternative to precious metal catalysts. nih.gov The exploration of novel ligands that can fine-tune the reactivity and selectivity of these metal catalysts will continue to be an active area of investigation.

| Catalyst System | Reaction Type | Selectivity | Reference |

| PdCl2(MeCN)2 | Intramolecular Cyclization | C-3 functionalization of indole nucleus | beilstein-journals.org |

| Pd(OAc)2 | Intramolecular Cyclization | N-H functionalization of indole | beilstein-journals.org |

| Rh(I)/Ag(I) | C-H Functionalization | 1,2-Acyl translocation/C-H functionalization | chemrxiv.org |

| Ir(III)/Ag(I) | C-H Functionalization | C2-functionalization | chemrxiv.org |

| Cu+-phenantroline | Cyclization | Indole synthesis from N-aryl-enaminones | nih.gov |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. researchgate.net These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations. francis-press.com For complex scaffolds like halogenated indoles, AI can accelerate the discovery of novel compounds with desired properties and help devise efficient synthetic routes. researchgate.net

One of the major applications of ML is in the prediction of reaction outcomes, including energy barriers and selectivity for C-H activation reactions on indoles. francis-press.comfrancis-press.com By training algorithms on large datasets of experimental and computationally derived reaction data, models can be developed to predict the feasibility and efficiency of a proposed synthetic step, saving valuable time and resources in the laboratory. francis-press.comnih.gov For instance, algorithms like Random Forest have shown promise in accurately predicting the results of C-H activation reactions. francis-press.com

| AI/ML Application | Description | Potential Impact |

| Reaction Outcome Prediction | Predicts energy barriers and selectivity of reactions like C-H activation. francis-press.comfrancis-press.com | Reduces experimental trial-and-error, accelerates optimization. |

| Retrosynthesis Planning | Generates multi-step synthetic routes from a target molecule. microsoft.com | Discovers novel and more efficient synthetic pathways. |

| Catalyst Design | Designs new catalysts with enhanced activity and selectivity. researchgate.net | Accelerates the development of advanced catalytic systems. |

| Property Prediction | Predicts the biological and material properties of novel compounds. | Guides the design of molecules with desired functions. |

Deeper Understanding of Complex Reaction Mechanisms through Advanced Computational Modeling and Experimental Validation

A fundamental understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and catalysts. Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction pathways. nih.govcopernicus.org

For indole synthesis and functionalization, computational studies can map out the energy landscapes of different potential mechanisms, identify key intermediates and transition states, and explain the origins of selectivity. nih.gov For example, DFT calculations have been used to explore the mechanism of Cu(I)-catalyzed indole synthesis, revealing the crucial role of the catalyst in activating C-H bonds and facilitating C-C bond formation. nih.gov Similarly, computational models can predict the excited-state dynamics of indole, providing insights into its fluorescence properties. nih.gov

Crucially, these computational predictions must be validated through rigorous experimental studies. The synergy between theory and experiment is a powerful approach to advancing chemical science. Experimental techniques such as kinetic studies, isotope labeling, and in-situ spectroscopy can provide the data needed to confirm or refine computationally derived mechanistic hypotheses. This integrated approach will continue to be essential for unraveling the complexities of halogenated indole and naphthalene chemistry.

Expanding the Scope of Indole-Naphthalene Architectures for Diverse Applications in Chemical Biology and Materials Science

The unique structural and electronic properties of indole-naphthalene hybrids make them attractive scaffolds for a wide range of applications. The indole moiety is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. scispace.comnih.gov The naphthalene group, a larger aromatic system, can be used to modulate properties such as lipophilicity, stacking interactions, and photophysical behavior. numberanalytics.com

In chemical biology , future research will likely explore the potential of compounds like 3-Bromo-1-(naphthalen-1-yl)-1H-indole as probes to study biological processes or as starting points for the development of new therapeutic agents. Indole derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netrsc.org The combination of indole and naphthalene moieties has been explored for binding to specific biological targets like melanocortin receptors. nih.gov

In materials science , the focus will be on harnessing the electronic and optical properties of these architectures. Naphthalene derivatives are utilized in the synthesis of polymers, resins, and dyes. numberanalytics.com The incorporation of indole-naphthalene units into larger conjugated systems could lead to the development of novel organic semiconductors, fluorescent materials, and sensors. acs.orgrsc.org For instance, naphthalene derivatives are used as building blocks for organic field-effect transistors (OFETs), and their properties can be tuned by chemical modification. rsc.org The ability to functionalize these scaffolds through advanced catalytic methods will be key to tailoring their properties for specific material applications, such as conductive polymers and hydrogels. nbinno.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.